molecular formula C3H6N2O2 B563276 3-Amino-2-oxazolidinone-d4 CAS No. 1188331-23-8

3-Amino-2-oxazolidinone-d4

Cat. No.: B563276
CAS No.: 1188331-23-8
M. Wt: 106.117
InChI Key: KYCJNIUHWNJNCT-LNLMKGTHSA-N
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Description

3-Amino-2-oxazolidinone-d4 is a deuterium-labeled derivative of 3-Amino-2-oxazolidinone. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of furazolidone, a synthetic nitrofuran antibiotic, and is often used as an indicator for detecting furazolidone residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-oxazolidinone-d4 involves the incorporation of deuterium atoms into the 3-Amino-2-oxazolidinone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Direct Synthesis: This involves the direct incorporation of deuterium during the synthesis of the oxazolidinone ring. The reaction typically involves the cyclization of a deuterated amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or direct synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxazolidinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones .

Scientific Research Applications

3-Amino-2-oxazolidinone-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-oxazolidinone-d4 is primarily related to its role as a metabolite of furazolidone. Furazolidone exerts its effects by inhibiting bacterial enzyme systems, leading to the disruption of bacterial protein synthesis. The deuterium-labeled compound is used to trace and study the metabolic pathways and molecular targets involved in the action of furazolidone .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-oxazolidinone: The non-deuterated form of the compound, used similarly in analytical applications.

    4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one: Another deuterium-labeled derivative with similar applications.

Uniqueness

3-Amino-2-oxazolidinone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research involving the detection and quantification of antibiotic residues .

Properties

IUPAC Name

3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJNIUHWNJNCT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656957
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-23-8
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1188331-23-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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